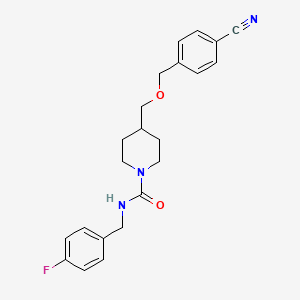

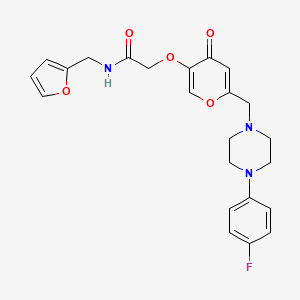

![molecular formula C16H19N3O B2640016 2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide CAS No. 2034263-84-6](/img/structure/B2640016.png)

2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide, also known as MLA, is a selective agonist for the muscarinic acetylcholine receptor subtype M1. It is a synthetic compound that is widely used in scientific research for its ability to selectively activate M1 receptors, which are primarily found in the brain. MLA has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.

Scientific Research Applications

Chemical Synthesis and Reactions

Studies have demonstrated various synthetic routes and reactions involving azabicyclo[3.1.0]hexane derivatives, highlighting their versatility in organic synthesis. For example, Meyer, Kellert, and Ebert (1979) prepared a number of 6-azabicycIo[3.1.0]hexane ring systems via the oxidation of N-aminophthalimide, demonstrating the stability and potential for further chemical modifications of these compounds (G. Meyer, C. A. Kellert, R. Ebert, 1979). Debrouwer et al. (2013) described the synthesis of 3-azabicyclo[3.1.0]hex-2-en-1-yl phosphonates, showcasing a method to introduce functional groups that could have implications for the development of pharmaceuticals or materials (Wouter Debrouwer, T. Heugebaert, K. Van Hecke, C. Stevens, 2013).

Biological Activity

Compounds containing indole and azabicyclo[3.1.0]hexane units have been investigated for their biological activities. For instance, the study of indole derivatives by Attaby, Ramla, and Gouda (2007) explored the synthesis of compounds with potential antimicrobial and enzyme inhibition activities, suggesting the utility of indole-based structures in medicinal chemistry (F. Attaby, M. Ramla, Eman M. Gouda, 2007). Another example is the research by Gopi and Dhanaraju (2020), which focused on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, revealing the potential for developing new antioxidant agents (C. Gopi, M. Dhanaraju, 2020).

Applications in Drug Design

The structural motifs present in the specified compound are also relevant in drug design. Research into azabicycloalkane derivatives, such as the study by Kato et al. (1995), has identified potent 5-HT3 (serotonin-3) receptor antagonists, illustrating the application of these structures in the development of therapeutics for conditions like nausea and vomiting associated with chemotherapy (M. Kato, K. Ito, S. Nishino, H. Yamakuni, H. Takasugi, 1995).

Mechanism of Action

The 3-azabicyclo[3.1.0]hexane structure can be synthesized via an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This might suggest that the compound “2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide” could also be synthesized using similar methods.

properties

IUPAC Name |

2-indol-1-yl-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-18-8-12-13(9-18)16(12)17-15(20)10-19-7-6-11-4-2-3-5-14(11)19/h2-7,12-13,16H,8-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBOFHRFELMAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2NC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

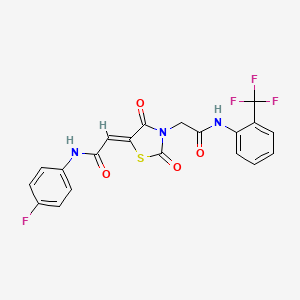

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639935.png)

![8-allyl-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639938.png)

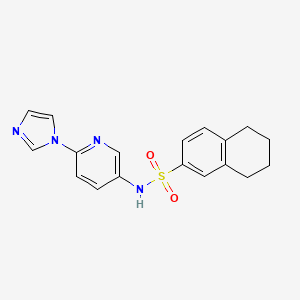

![3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2639941.png)

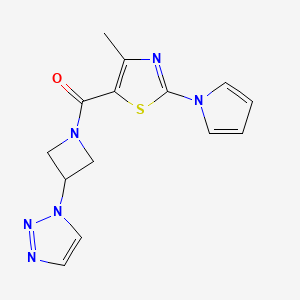

![N-(3,4-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639945.png)

![1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639947.png)

![2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol](/img/structure/B2639949.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2639952.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2639953.png)